Ethyl 3-bromo-2-(bromomethyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-2-(bromomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-2-14-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEDOLWKGPCTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Transformations Involving Ethyl 3 Bromo 2 Bromomethyl Benzoate
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group in ethyl 3-bromo-2-(bromomethyl)benzoate is a primary benzylic halide, rendering it highly susceptible to nucleophilic substitution reactions. The general mechanism for these transformations is typically a bimolecular nucleophilic substitution (Sₙ2) pathway. In this concerted mechanism, the nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, leading to the simultaneous displacement of the bromide leaving group.
The presence of the electron-withdrawing ester group and the bromine atom on the benzene (B151609) ring can influence the rate of these reactions. While these groups are not directly attached to the benzylic carbon, their electronic effects can be transmitted through the aromatic system, potentially affecting the electrophilicity of the target carbon.
Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines)
Primary and secondary amines are effective nitrogen-based nucleophiles that readily react with this compound. The reaction with a primary amine, for instance, proceeds via an Sₙ2 mechanism where the lone pair of electrons on the nitrogen atom attacks the benzylic carbon, displacing the bromide ion. This initial reaction forms a secondary ammonium (B1175870) salt, which is then deprotonated by another molecule of the amine (acting as a base) to yield the corresponding N-substituted product.
A common application of this type of reaction is the synthesis of isoindolinones, where an intramolecular cyclization occurs after the initial nucleophilic substitution. While the subject compound has the bromine and ester groups positioned for such possibilities, the reaction with simple amines would lead to the formation of ethyl 3-bromo-2-((alkylamino)methyl)benzoate or ethyl 3-bromo-2-((dialkylamino)methyl)benzoate.
It is important to note that the reaction of primary amines with alkyl halides can sometimes lead to multiple substitutions, resulting in the formation of secondary and tertiary amines, and even quaternary ammonium salts. chemguide.co.ukchemguide.co.uk To achieve mono-alkylation, reaction conditions such as using a large excess of the amine are often employed.
Table 1: Representative Products of Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Product Name |
|---|---|
| Ammonia | Ethyl 2-(aminomethyl)-3-bromobenzoate |
| Methylamine | Ethyl 3-bromo-2-((methylamino)methyl)benzoate |
| Dimethylamine | Ethyl 3-bromo-2-((dimethylamino)methyl)benzoate |
Reactivity with Oxygen-Based Nucleophiles (e.g., Alkoxides)
Oxygen-based nucleophiles, such as alkoxides and phenoxides, react with this compound to form the corresponding ethers. For example, sodium ethoxide in ethanol (B145695) will react to produce ethyl 3-bromo-2-(ethoxymethyl)benzoate. These reactions also follow a typical Sₙ2 pathway. The strength of the alkoxide nucleophile and the reaction temperature can influence the reaction rate. In some cases, stronger bases like phenolates might lead to decomposition if the reaction conditions are not carefully controlled. pleiades.online
Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols)
Thiols and their conjugate bases, thiolates, are excellent nucleophiles for Sₙ2 reactions due to the high polarizability of sulfur. They react efficiently with this compound to form thioethers. For instance, the reaction with a potassium thiolate proceeds cleanly to give the S-alkylated product. pleiades.online The reaction of a neutral thiol may be carried out in the presence of a non-nucleophilic base to generate the more reactive thiolate in situ. The high nucleophilicity of sulfur ensures that S-alkylation is the exclusive pathway. pleiades.online
Stereochemical Implications of Nucleophilic Attack
Since the carbon of the bromomethyl group is not a stereocenter, the direct products of these nucleophilic substitution reactions will not be chiral. However, the mechanism of the reaction has inherent stereochemical consequences. The Sₙ2 reaction proceeds with an inversion of configuration at the electrophilic carbon center. libretexts.orglibretexts.orgyoutube.com This means that the nucleophile attacks from the side opposite to the leaving group. libretexts.org While this does not create a chiral center in the case of the bromomethyl group, this mechanistic detail is crucial in understanding the stereospecificity of Sₙ2 reactions in general. If the substrate were chiral at the benzylic position, the product would have the opposite stereochemistry.
Ester Functional Group Reactivity
The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution, most notably hydrolysis. The reactivity of the ester is influenced by the electronic effects of the substituents on the benzene ring.
Hydrolysis Pathways under Acidic and Basic Conditions
Ester hydrolysis can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification):
Under basic conditions, such as in the presence of sodium hydroxide (B78521), the ester undergoes saponification. This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide ion, which is then protonated by the newly formed carboxylic acid to yield the carboxylate salt and ethanol.
The rate of basic hydrolysis is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. A study on the hydrolysis of substituted ethyl benzoates showed that an electron-withdrawing bromine atom at the para position leads to a lower hydrolytic stability (faster hydrolysis) compared to the unsubstituted analogue. nih.gov Conversely, a bromine atom at the meta position was found to increase the hydrolytic stability. nih.gov For an ortho-substituted bromo-benzoate, a competition between the electronic and steric effects of the bromine atom was observed. nih.gov In the case of this compound, the 3-bromo substituent would be expected to have an electron-withdrawing inductive effect, potentially increasing the rate of hydrolysis.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of the ester is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, ethanol is eliminated as the leaving group, and the carboxylic acid is regenerated along with the acid catalyst. The position of the equilibrium can be shifted towards the products by using a large excess of water.
Table 2: Kinetic Data for the Base-Catalyzed Hydrolysis of Substituted Ethyl Benzoates
| Compound | Half-life (t₁/₂) in min (LiOH/THF:H₂O, 37 °C) |
|---|---|
| Ethyl benzoate (B1203000) | 14 |
| Ethyl p-bromobenzoate | 12 |
| Ethyl m-bromobenzoate | 25 |
| Ethyl o-bromobenzoate | 15 |
Data adapted from a comparative study on the hydrolytic stability of esters. nih.gov
This table illustrates the influence of the position of the bromine substituent on the rate of basic hydrolysis.
Reduction Reactions to Corresponding Alcohol or Alkane Moieties
The benzylic bromide is particularly susceptible to reduction. The position next to the benzene ring, known as the benzylic position, is highly reactive. libretexts.org This enhanced reactivity is due to the ability of the aromatic ring to stabilize reactive intermediates, such as radicals or carbocations, through conjugation. libretexts.orgquora.com For instance, benzyl (B1604629) halides can undergo nucleophilic substitution under SN1 conditions due to the formation of a stabilized benzylic carbocation. libretexts.orgquora.com
In the context of reduction, the benzylic C-Br bond can be cleaved under various conditions. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source, is a common method for the reduction of benzylic halides. This process typically involves the hydrogenolysis of the C-Br bond to yield a methyl group.
The ester group can also be reduced, typically requiring more potent reducing agents than those needed for the benzylic bromide. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. However, its high reactivity can also lead to the reduction of other functional groups present in the molecule, including the aromatic bromine, which can undergo hydrogenolysis under certain conditions.
Selective reduction of one functional group over the other can be achieved by carefully choosing the reducing agent and reaction conditions. For instance, a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) might selectively reduce an aldehyde or ketone in the presence of an ester. However, for the reduction of the ester itself, stronger hydrides are generally necessary.
The following table summarizes potential reduction products based on the reactivity of the functional groups in this compound.
Table 1: Potential Reduction Products of this compound
| Reducing Agent | Potential Major Product | Functional Groups Reduced |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethyl 3-bromo-2-methylbenzoate | Benzylic bromide |
| Lithium Aluminum Hydride (LiAlH₄) | (3-Bromo-2-methylphenyl)methanol | Ester and benzylic bromide |
| Sodium Borohydride (NaBH₄) | No significant reaction expected | - |
Aromatic Electrophilic and Nucleophilic Substitution Dynamics
Influence of Bromine Substituents on Ring Activation/Deactivation
The benzene ring of this compound is substituted with three groups: an ethyl ester (-COOEt), a bromine atom (-Br), and a bromomethyl group (-CH₂Br). The interplay of these substituents dictates the ring's reactivity towards electrophilic and nucleophilic substitution reactions.
In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile. latech.edu The substituents on the ring can either activate it (make it more reactive) or deactivate it (make it less reactive) towards electrophiles. libretexts.org This is governed by a combination of inductive and resonance effects.
Ethyl Benzoate Group (-COOEt): The ester group is an electron-withdrawing group (EWG). Both through resonance and induction, it pulls electron density away from the aromatic ring, making it less nucleophilic. Consequently, the ester group is a deactivating group for EAS and directs incoming electrophiles to the meta position. ucalgary.ca
Bromomethyl Group (-CH₂Br): The bromomethyl group is primarily an inductively electron-withdrawing group due to the electronegativity of the bromine atom. This deactivates the ring.
Considering the combined effects of these three deactivating groups, the aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution. Any substitution reaction would require harsh conditions. The directing effects of the substituents would lead to a complex mixture of products, with the meta-directing ester group and the ortho, para-directing bromine competing to influence the position of the incoming electrophile.
In contrast, for nucleophilic aromatic substitution (NAS), the presence of strong electron-withdrawing groups is activating. latech.edu For NAS to occur, there must typically be at least one strong electron-withdrawing group positioned ortho or para to a leaving group (like a halogen). latech.edu In this compound, the bromine atom at the 3-position could potentially act as a leaving group. The ester group at the 1-position is ortho to the bromine, and the bromomethyl group is ortho to the bromine. Both are electron-withdrawing and would activate the ring towards nucleophilic attack at the position of the aromatic bromine.
Table 2: Influence of Substituents on Aromatic Substitution
| Substituent | Effect on EAS | Directing Influence (EAS) | Effect on NAS |
| -COOEt | Deactivating | meta | Activating |
| -Br | Deactivating | ortho, para | Leaving Group |
| -CH₂Br | Deactivating | - | Activating |
Radical Reaction Modalities and Initiator Effects
The bromomethyl group in this compound is a key site for radical reactions. The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to abstraction by radicals. masterorganicchemistry.com While this specific molecule has a bromomethyl group, related reactions involving the formation of a benzylic radical are highly relevant.
Benzylic bromination, a classic radical reaction, often utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxides. libretexts.orglibretexts.org NBS serves as a source of a low concentration of bromine radicals (Br•). masterorganicchemistry.com The reaction proceeds via a chain mechanism:
Initiation: The initiator generates a small number of radicals.
Propagation: A bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (formed from the reaction of HBr with NBS) to give the brominated product and another bromine radical, which continues the chain.
Termination: Radicals combine to end the chain reaction.
The stability of the intermediate benzylic radical is crucial for the selectivity of this reaction. libretexts.org The radical is stabilized by delocalization of the unpaired electron into the aromatic pi system. libretexts.org
In the case of this compound, further radical bromination at the benzylic position is not possible as there are no remaining benzylic hydrogens. However, the existing benzylic bromide can participate in other radical processes. For instance, under certain conditions, the C-Br bond can undergo homolytic cleavage to form a benzylic radical. This can be initiated by photolysis or by certain radical initiators.
The choice of initiator can significantly affect the outcome of radical reactions. Different initiators have different decomposition rates and may lead to different radical concentrations, which can influence the selectivity and efficiency of the reaction. For example, visible light photoredox catalysis has been used for the selective difluoroalkylation of alkenes using reagents like ethyl 2-bromo-2,2-difluoroacetate, which proceeds through a radical mechanism. researchgate.net
Intramolecular Cyclization and Rearrangement Reactions (e.g., Aziridine-Azetidine Rearrangement)
The structure of this compound, with two reactive bromine atoms in proximity on a benzene ring, makes it a potential precursor for intramolecular cyclization reactions. The ortho relationship between the bromomethyl group and the ester group is particularly significant.
While there is no direct evidence in the searched literature for aziridine-azetidine rearrangements involving this specific compound, as these typically involve nitrogen-containing heterocycles, the principles of intramolecular reactions can be applied. A plausible intramolecular reaction for a derivative of this compound would be the formation of a phthalide (B148349) (isobenzofuran-1(3H)-one) ring system.
For example, if the ester group were hydrolyzed to a carboxylic acid, and the benzylic bromide were still present, intramolecular cyclization could occur. This would involve the carboxylate acting as a nucleophile and displacing the bromide from the benzylic position to form a five-membered lactone ring. Such cyclizations of 2-(bromomethyl)benzoic acids are known synthetic routes to phthalides. researchgate.net
The reactivity of ketyl radicals derived from related compounds, such as 2-bromomethyl-2-(3-butenyl)benzocyclic-1-alkanones, has been shown to be dependent on the reaction conditions. nih.gov For instance, photoinduced electron transfer with amines leads to 5-exo radical cyclization products, while reaction with samarium diiodide results in the formation of cyclopropanols. nih.gov This highlights how different reaction pathways can be accessed from similar starting materials.
In a related context, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been used to synthesize 3-(imino)isoindolin-1-ones. mdpi.com The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate. mdpi.com This demonstrates the utility of transition metal catalysis in facilitating intramolecular cyclization reactions of ortho-substituted aromatic bromides.
Metal-Catalyzed Cross-Coupling Reactions (e.g., for related brominated aromatics)
Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. nih.gov this compound possesses two C-Br bonds: an aromatic C-Br bond and a benzylic C-Br bond. These two bonds have different reactivities, which could allow for selective cross-coupling reactions.
The aromatic C-Br bond is a typical substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. For instance, palladium-catalyzed coupling of aryl bromides with aryl triflates has been achieved using a multimetallic system of nickel and palladium catalysts. nih.gov This method allows for the direct formation of biaryls without the need for pre-formed organometallic reagents. nih.gov
The reactivity of the benzylic C-Br bond is generally higher than that of the aromatic C-Br bond in nucleophilic substitution reactions. stackexchange.com This difference in reactivity could be exploited to achieve selective cross-coupling at the benzylic position under milder conditions, leaving the aromatic bromine intact for subsequent transformations.
Palladium-catalyzed reactions involving benzoic acid derivatives are well-documented. For example, palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been reported. researchgate.netnih.gov Furthermore, palladium-catalyzed intramolecular direct arylation of benzoic acids can occur through a tandem decarboxylation/C-H activation process. nih.gov
Iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to palladium-based systems. bris.ac.uk While there has been significant progress in iron-catalyzed Suzuki reactions for aryl-alkyl couplings, biaryl formation has seen more limited success. bris.ac.uk
The presence of two different C-Br bonds in this compound offers opportunities for sequential or selective cross-coupling reactions, making it a potentially valuable building block in organic synthesis. The choice of catalyst, ligands, and reaction conditions would be crucial in controlling the regioselectivity of these transformations.
Table 3: Common Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System (Typical) |
| Suzuki Coupling | Organoboron Reagent | Pd(0) catalyst, Base |
| Heck Coupling | Alkene | Pd(0) catalyst, Base |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, Ligand, Base |
Applications of Ethyl 3 Bromo 2 Bromomethyl Benzoate As a Versatile Synthetic Intermediate
Role in the Elaboration of Complex Organic Molecules
The utility of Ethyl 3-bromo-2-(bromomethyl)benzoate in constructing complex organic molecules stems from the differential reactivity of its functional groups. The bromomethyl group (-CH₂Br) is particularly susceptible to nucleophilic substitution reactions, while the aryl bromide (Ar-Br) can participate in a variety of metal-catalyzed cross-coupling reactions. The ester group provides an additional site for modification, such as hydrolysis, reduction, or amidation.
This multi-faceted reactivity allows for a stepwise and controlled elaboration of molecular structures. For instance, the highly reactive benzylic bromide can be selectively targeted by nucleophiles like amines, thiols, or alkoxides to introduce new side chains. Subsequently, the less reactive aryl bromide can be utilized in reactions such as Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. This sequential reactivity is fundamental in the strategic assembly of intricate molecular frameworks from a relatively simple starting material.
Table 1: Reactive Sites of this compound and Potential Transformations
| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functional Group |
| Bromomethyl Group | Nucleophilic Substitution | Amines (R-NH₂), Thiols (R-SH), Alkoxides (R-O⁻) | Substituted Amines, Thioethers, Ethers |
| Aryl Bromide | Cross-Coupling (e.g., Suzuki) | Boronic acids (R-B(OH)₂) / Pd catalyst | Bi-aryl systems |
| Aryl Bromide | Cross-Coupling (e.g., Heck) | Alkenes / Pd catalyst | Substituted Alkenes |
| Aryl Bromide | Buchwald-Hartwig Amination | Amines / Pd catalyst | Aryl Amines |
| Ethyl Ester Group | Hydrolysis | Base (e.g., NaOH) or Acid (e.g., H₂SO₄) | Carboxylic Acid |
| Ethyl Ester Group | Reduction | Reducing Agents (e.g., LiAlH₄) | Primary Alcohol |
| Ethyl Ester Group | Amidation | Amines (R-NH₂) | Amides |
Utility in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. google.com The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. The presence of two electrophilic centers at a 1,2- (ortho) relationship on the benzene (B151609) ring facilitates intramolecular cyclization reactions.
By reacting the compound with a dinucleophile, it is possible to construct fused ring systems. For example, reaction with a molecule containing both an amine and a thiol group could lead to the formation of a benzothiazepine (B8601423) ring system. Similarly, other heterocyclic structures can be forged through carefully chosen reaction partners and conditions. The synthesis of benzofuran-1,2,3-triazole hybrids from related building blocks highlights the utility of such precursors in generating novel heterocyclic scaffolds with potential biological activity. researchgate.net
Application as a Building Block in Advanced Polymer Architectures
The development of advanced polymers with tailored properties is a significant area of materials science. nih.gov this compound can serve as a key monomer or functionalizing agent in the synthesis of advanced polymer architectures. Its two bromine atoms can act as initiation or branching points in various polymerization techniques.
For instance, the benzylic bromide is an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization method used to create well-defined polymers. The second bromine atom on the aromatic ring can remain as a pendant group along the polymer backbone, available for post-polymerization modification. This allows for the synthesis of complex architectures like graft copolymers or for the introduction of cross-linking sites to enhance the mechanical or thermal properties of the material. nih.gov The demand for new functional polymers makes such versatile building blocks highly valuable. nih.gov
Table 2: Potential Roles of this compound in Polymer Synthesis
| Role in Polymerization | Polymerization Technique | Reactive Site Utilized | Resulting Polymer Architecture |
| Initiator | Atom Transfer Radical Polymerization (ATRP) | Bromomethyl Group | Linear polymers with pendant aryl bromide groups |
| Monomer | Polycondensation | Both Bromine atoms (with a di-nucleophile) | Cross-linked or network polymers |
| Chain Transfer Agent | Reversible Addition-Fragmentation chain-Transfer (RAFT) | Bromomethyl Group | Functional end-groups on polymer chains |
| Functionalizing Agent | Post-polymerization modification | Aryl Bromide | Graft copolymers, functionalized surfaces |
Precursor Development for Pharmaceutical Intermediates and Lead Compounds
The search for new therapeutic agents often relies on the synthesis of novel molecular scaffolds. Halogenated organic compounds are critical intermediates in medicinal chemistry, providing handles for synthetic diversification. scispace.com this compound serves as a precursor for pharmaceutical intermediates and lead compounds, which are molecules that show promising biological activity and can be optimized into new drugs. scispace.comnih.gov
The bromine atoms can be replaced through various reactions to introduce functionalities known to interact with biological targets. For example, the synthesis of inhibitors for enzymes like Steroid receptor coactivator 3 (SRC-3) or FabG often involves intermediates that can undergo structure-activity relationship (SAR) studies, where different chemical groups are systematically introduced to improve potency and pharmacokinetic properties. scispace.comnih.gov The dual reactivity of this compound allows for the creation of diverse libraries of related molecules for screening purposes.
A key advantage of this compound in drug discovery is its ability to facilitate the synthesis of compounds with highly specific structural features. The differential reactivity of the benzylic and aryl bromides allows for selective, stepwise modifications. A synthetic chemist can first react the more labile benzylic bromide and then, in a separate step, perform a different reaction at the more stable aryl bromide position. This control is crucial for building the precise three-dimensional structures often required for effective interaction with a biological target, such as an enzyme's active site. This targeted synthesis is a cornerstone of modern lead compound development. nih.gov
Methodological Implementations in Biochemical Research Tools
Beyond direct therapeutic applications, this compound is a valuable precursor for creating tools used in biochemical research. These tools can include molecular probes, enzyme inhibitors, and affinity labels that help scientists study biological processes.
For example, one of the bromine atoms can be used to attach the core molecular scaffold to a specific protein target via a nucleophilic amino acid residue. The other bromine atom or the ester group can be modified to attach a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. nih.gov A biotinylated molecule, for instance, can be used in pull-down assays to identify the binding partners of a specific protein. nih.gov Such chemical probes are indispensable for elucidating biological pathways and validating new drug targets.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) analysis of ethyl 3-bromo-2-(bromomethyl)benzoate allows for the identification and differentiation of all non-equivalent protons in the molecule. The spectrum is characterized by distinct signals for the ethyl ester protons, the benzylic protons of the bromomethyl group, and the aromatic protons on the benzene (B151609) ring.
The ethyl group gives rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The splitting into a quartet and a triplet is due to spin-spin coupling between the adjacent sets of protons. The bromomethyl group (-CH₂Br) appears as a sharp singlet, as there are no adjacent protons to cause splitting. The three aromatic protons are chemically non-equivalent and exhibit complex splitting patterns due to coupling with their neighbors on the ring. The proton at C6, situated between the two bulky substituents, is expected to show a different chemical shift compared to the protons at C4 and C5.
Detailed assignments for the proton signals, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), are summarized below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (H6) | ~7.85 | dd | 1H | ~7.8, 1.5 |
| Ar-H (H4) | ~7.65 | dd | 1H | ~7.9, 1.5 |
| Ar-H (H5) | ~7.35 | t | 1H | ~7.9 |
| -CH₂Br | ~4.85 | s | 2H | N/A |
| -OCH₂CH₃ | ~4.40 | q | 2H | ~7.1 |
| -OCH₂CH₃ | ~1.40 | t | 3H | ~7.1 |
s = singlet, t = triplet, q = quartet, dd = doublet of doublets
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The influence of electronegative atoms like bromine and oxygen causes significant shifts in the resonance frequencies of the attached carbon atoms. docbrown.info
The spectrum will show signals for the two carbons of the ethyl group, the bromomethyl carbon, the carbonyl carbon of the ester, and the six distinct carbons of the aromatic ring. The carbon atom attached to the bromine (C3) and the carbons of the bromomethyl group and the ester are particularly shifted due to the electronic effects of the substituents. docbrown.info Based on data from analogous structures, the expected chemical shifts are detailed in the following table. rsc.orgchemicalbook.com
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O | ~165.5 |
| C 2 | ~138.0 |
| C 6 | ~134.5 |
| C 4 | ~132.0 |
| C 1 | ~131.0 |
| C 5 | ~129.0 |
| C 3 (C-Br) | ~122.5 |
| -OC H₂CH₃ | ~62.0 |
| -C H₂Br | ~31.0 |
| -OCH₂C H₃ | ~14.1 |
Advanced NMR Techniques (e.g., 2D NMR) for Connectivity and Stereochemistry
While 1D NMR spectra identify the types and electronic environments of protons and carbons, 2D NMR techniques are employed to establish the connectivity between them.
COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal correlations between protons that are coupled to each other. Key expected correlations include the one between the methylene and methyl protons of the ethyl group (-OCH₂CH₃) and correlations among the adjacent aromatic protons (H4-H5, H5-H6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link the proton signal at ~4.85 ppm to the carbon signal at ~31.0 ppm, confirming the -CH₂Br group, and similarly for all other C-H bonds.
The benzylic protons of the -CH₂Br group to the aromatic carbons C1, C2, and C3, as well as to the carbonyl carbon (C=O).
The methylene protons of the ethyl group (-OCH₂-) to the carbonyl carbon (C=O) and the methyl carbon (-CH₃).
The aromatic proton H6 to the carbonyl carbon (C=O) and carbons C2 and C4.
These 2D NMR experiments, used in concert, provide unambiguous evidence for the substitution pattern on the benzene ring and confirm the complete molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.
Molecular Ion Confirmation and Exact Mass Determination
For this compound (C₁₀H₁₀Br₂O₂), the presence of two bromine atoms is a dominant feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). docbrown.info Consequently, any ion containing two bromine atoms will appear as a characteristic triplet of peaks (M, M+2, M+4) with an intensity ratio of approximately 1:2:1.
The molecular weight of this compound is approximately 321.99 g/mol . The molecular ion region in the mass spectrum would therefore exhibit a triplet of peaks at m/z values corresponding to the different isotopic combinations:
[C₁₀H₁₀⁷⁹Br₂O₂]⁺ at m/z ≈ 320
[C₁₀H₁₀⁷⁹Br⁸¹BrO₂]⁺ at m/z ≈ 322
[C₁₀H₁₀⁸¹Br₂O₂]⁺ at m/z ≈ 324
High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision (e.g., to four or more decimal places), which serves to confirm the elemental formula of the compound.
Fragmentation Pattern Analysis for Structural Information
Electron ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information. For this compound, several key fragmentation pathways are anticipated.
A primary fragmentation is the loss of an ethoxy radical (•OC₂H₅, 45 Da), a common pathway for ethyl esters, leading to a dibrominated benzoyl cation. Another expected fragmentation is the loss of a bromine radical (•Br, 79 or 81 Da) or the entire bromomethyl radical (•CH₂Br, 93 or 95 Da). The resulting fragment ions, which may still contain one or both bromine atoms, will exhibit the characteristic isotopic patterns.
A table of predicted major fragments is presented below.
| m/z (Isotopologue Cluster) | Predicted Fragment Ion | Loss from Molecular Ion |
| ~275, 277, 279 | [C₈H₅Br₂O]⁺ | •OC₂H₅ |
| ~241, 243 | [C₁₀H₁₀BrO₂]⁺ | •Br |
| ~227, 229 | [C₉H₉BrO₂]⁺ | •CH₂Br |
| ~183, 185 | [C₇H₄BrO]⁺ | •OC₂H₅ and •Br |
The fragment at m/z 227/229 corresponds to the molecular ion of ethyl 3-bromobenzoate, and its subsequent fragmentation would align with the known spectrum of that compound. chemicalbook.commassbank.eu Analysis of this complete fragmentation pattern allows for a step-by-step reconstruction of the molecule's structure, corroborating the data obtained from NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C₁₀H₁₀Br₂O₂. Due to the presence of two bromine atoms, the isotopic pattern in the mass spectrum is a key identifying feature. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1 for the molecular ion peak.
Detailed Research Findings:
The theoretical exact masses for the most abundant isotopic combinations of this compound are calculated as follows:
[M]⁺ (C₁₀H₁₀⁷⁹Br₂O₂)⁺: The calculated monoisotopic mass is 321.9048 Da.
[M+2]⁺ (C₁₀H₁₀⁷⁹Br⁸¹BrO₂)⁺: The calculated mass is 323.9027 Da.
[M+4]⁺ (C₁₀H₁₀⁸¹Br₂O₂)⁺: The calculated mass is 325.8906 Da.
In a typical HRMS experiment, the observed m/z values would be compared to these theoretical values. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned elemental composition.
**Table 1: Theoretical HRMS Data for this compound (C₁₀H₁₀Br₂O₂) **
| Ion Formula | Calculated m/z | Relative Abundance (%) |
| [C₁₀H₁₀⁷⁹Br₂O₂]⁺ | 321.9048 | ~25.7 |
| [C₁₀H₁₀⁷⁹Br⁸¹BrO₂]⁺ | 323.9027 | ~50.0 |
| [C₁₀H₁₀⁸¹Br₂O₂]⁺ | 325.8906 | ~24.3 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester group, the aromatic ring, and the carbon-bromine bonds.
Detailed Research Findings:
Based on data from related brominated benzoic acid esters, the following characteristic IR absorption bands can be predicted for this compound. nih.govnih.govnist.gov
C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester. chegg.com
C-O Stretch (Ester): Two distinct C-O stretching vibrations are anticipated. The C(=O)-O stretch typically appears around 1250-1300 cm⁻¹, and the O-C-C stretch from the ethyl group is expected in the 1000-1100 cm⁻¹ region.
Aromatic C-H Stretch: These vibrations usually appear as a group of weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl and bromomethyl groups are expected in the 2850-3000 cm⁻¹ range.
C-Br Stretch: The carbon-bromine stretching vibrations for both the aromatic and aliphatic C-Br bonds typically occur in the fingerprint region, generally between 500 and 700 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester Carbonyl | C=O Stretch | 1720-1740 | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium |
| Ester C-O | C-O Stretch | 1250-1300, 1000-1100 | Strong |
| Aromatic C-H | C-H Stretch | > 3000 | Weak |
| Aliphatic C-H (CH₂ and CH₃) | C-H Stretch | 2850-3000 | Medium |
| Carbon-Bromine (Aromatic) | C-Br Stretch | 600-700 | Medium |
| Carbon-Bromine (Aliphatic) | C-Br Stretch | 500-600 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Detailed Research Findings:
While a specific crystal structure for this compound is not publicly available, studies on related molecules, such as benzoic acid and its derivatives, provide insights into the likely packing arrangements. researchgate.netiaea.orgmdpi.comicdd.com Benzoic acid itself is known to form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups. iaea.org While the subject compound is an ester and cannot form such hydrogen-bonded dimers, it is expected to pack in a way that maximizes van der Waals interactions. The conformation of the molecule would be influenced by steric hindrance between the bulky bromine atoms and the ethyl ester group. It is likely that the plane of the ester group is twisted relative to the plane of the benzene ring to minimize steric repulsion.
Table 3: General Crystallographic Parameters for Benzoic Acid Derivatives (Illustrative)
| Parameter | Typical Value/System | Significance |
| Crystal System | Monoclinic/Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, C2/c | Defines the symmetry elements within the unit cell. researchgate.net |
| Intermolecular Interactions | van der Waals forces | Dictate the packing of molecules in the crystal lattice. |
| Molecular Conformation | Non-planar | The ethyl ester group is likely twisted relative to the aromatic ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, such as this compound, exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. youtube.comquimicaorganica.org The position and intensity of these absorption bands can be influenced by the presence of substituents on the aromatic ring. quimicaorganica.org
Detailed Research Findings:
The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. Benzene itself exhibits three absorption bands around 184, 204, and 256 nm. quimicaorganica.org The presence of the bromo and ethyl ester substituents on the benzene ring is expected to cause a bathochromic (red) shift of these absorption maxima. This is due to the extension of the conjugated system and the electronic effects of the substituents. The bromine atoms, with their lone pairs of electrons, and the carbonyl group of the ester can interact with the π-system of the ring. Studies on related brominated aromatic esters support the expectation of absorption maxima in the 200-300 nm range. researchgate.netnih.gov
Table 4: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λₘₐₓ (nm) | Chromophore |
| π → π | ~210-230 | Substituted Benzene Ring |
| π → π | ~270-290 | Substituted Benzene Ring |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to validate the empirical formula of the synthesized compound.
Detailed Research Findings:
For this compound, with the molecular formula C₁₀H₁₀Br₂O₂, the theoretical elemental composition can be calculated as follows:
Molecular Weight: 322.00 g/mol
Mass of Carbon: 10 * 12.011 = 120.11 g/mol
Mass of Hydrogen: 10 * 1.008 = 10.08 g/mol
Mass of Bromine: 2 * 79.904 = 159.808 g/mol
Mass of Oxygen: 2 * 15.999 = 31.998 g/mol
From these values, the theoretical weight percentages are derived. An experimental analysis would be expected to yield values very close to these theoretical percentages, typically within a ±0.4% margin of error, to confirm the purity and empirical formula of the compound. researchgate.net
**Table 5: Elemental Analysis Data for this compound (C₁₀H₁₀Br₂O₂) **
| Element | Theoretical Weight % | Experimental Weight % (Expected) |
| Carbon | 37.30% | 37.30 ± 0.4% |
| Hydrogen | 3.13% | 3.13 ± 0.4% |
| Bromine | 49.63% | Not typically measured directly |
| Oxygen | 9.94% | Not typically measured directly |
Computational and Theoretical Studies of Ethyl 3 Bromo 2 Bromomethyl Benzoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules like Ethyl 3-bromo-2-(bromomethyl)benzoate. While specific DFT studies on this exact isomer are not extensively documented in publicly available literature, the principles can be inferred from studies on related brominated aromatic compounds.
DFT calculations can predict key electronic properties. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map are crucial for identifying reactive sites. In this compound, the MEP would likely show electron-deficient regions (blue or positive potential) around the hydrogen atoms of the bromomethyl group and the carbonyl carbon of the ester. Conversely, electron-rich areas (red or negative potential) would be concentrated around the oxygen atoms of the ester and the bromine atom on the aromatic ring. This distribution highlights the susceptibility of the bromomethyl carbon to nucleophilic attack.
Calculations of frontier molecular orbitals (HOMO and LUMO) provide insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. Theoretical investigations on similar brominated compounds have utilized DFT to understand reaction mechanisms, such as the bromination of thiophenes with N-bromosuccinimide (NBS), which proceeds via radical or ionic pathways depending on the conditions. dntb.gov.ua
Table 1: Predicted Electronic Properties from Theoretical Models
| Property | Predicted Characteristic for this compound | Significance |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Electron-deficient sites at the bromomethyl carbon and carbonyl carbon. | Indicates primary sites for nucleophilic attack. |
| HOMO-LUMO Gap | A moderate energy gap is expected. | Reflects a balance of stability and reactivity, typical for a synthetic intermediate. |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational landscape of this compound in different environments. MD simulations can reveal the preferred conformations of the molecule by exploring its potential energy surface over time. For this molecule, key conformational aspects would include the rotation around the C-C bond connecting the bromomethyl group to the ring and the orientation of the ethyl ester group.
The stability of different conformers can be assessed by calculating their relative energies. The most stable conformer would be the one that minimizes steric hindrance and optimizes electronic interactions. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be monitored during an MD simulation to assess the stability of the molecule's structure and the flexibility of specific regions. For example, the bromomethyl and ethyl groups would be expected to show higher RMSF values compared to the more rigid aromatic ring. While direct MD studies on this compound are scarce, research on related molecules, such as benzoquinone derivatives, demonstrates the utility of MD in understanding molecular stability and interactions in solution. utc.edu
Reactivity Prediction and Mechanistic Pathway Elucidation
The reactivity of this compound is dominated by the two bromine atoms, which serve as leaving groups in different types of reactions.
Nucleophilic Substitution at the Bromomethyl Group: The benzylic bromine is highly susceptible to nucleophilic substitution (SN2) reactions. Theoretical calculations can model the transition state of this process, providing activation energies and reaction rates for various nucleophiles. The electrophilic nature of the benzylic carbon, enhanced by the adjacent bromine, makes this a favorable reaction pathway.
Reactions at the Aromatic Bromine: The bromine atom attached directly to the aromatic ring is less reactive towards simple nucleophilic substitution but can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings.
Ester Group Reactions: The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or it can be reduced to an alcohol.
Theoretical studies on the bromination of similar aromatic compounds, like 2,5-dimethylterephthalonitrile, have shown that the presence of electron-withdrawing groups (like the nitrile or, in this case, the ester and bromine) can influence the rate and mechanism of benzylic bromination. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling of Reactivity Descriptors
QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. For a series of related brominated benzoates, QSPR models could be developed to predict their reactivity.
Molecular descriptors that could be used in a QSPR model for reactivity include:
Electronic Descriptors: Partial atomic charges, HOMO/LUMO energies, and dipole moment.
Topological Descriptors: Molecular connectivity indices and shape indices.
Quantum-Chemical Descriptors: Energies of frontier orbitals and electrostatic potential values.
By correlating these descriptors with experimentally determined reaction rates for a set of training compounds, a predictive QSPR model can be built. Such a model could then be used to estimate the reactivity of this compound without the need for further experiments. While specific QSPR studies on this compound are not readily found, the methodology has been widely applied to predict the properties of various classes of organic compounds.
Synthetic Accessibility Prediction and Retrosynthetic Analysis
Computational tools can assist in predicting the synthetic accessibility of a target molecule and in devising efficient synthetic routes.
Retrosynthetic Analysis: A plausible retrosynthetic pathway for this compound starts with disconnecting the bromomethyl group, which is a common synthetic transformation.
Step 1: Functional Group Interconversion. The bromomethyl group can be formed from a methyl group via radical bromination. This leads to the precursor, Ethyl 3-bromo-2-methylbenzoate.
Step 2: Esterification. The ethyl ester can be formed from the corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid.
Step 3: Bromination and Oxidation. 3-Bromo-2-methylbenzoic acid can be envisioned as arising from 2-methylbenzoic acid (o-toluic acid) through electrophilic aromatic bromination.
This retrosynthetic approach suggests that a common starting material would be o-toluic acid or its ethyl ester. The synthesis of cathinone, for example, involves a bromination step on a propiophenone (B1677668) derivative, showcasing a similar synthetic logic. wikipedia.org
Table 2: Retrosynthetic Analysis of this compound
| Retrosynthetic Step | Precursor Molecule | Corresponding Forward Reaction |
|---|---|---|
| C-Br bond formation (benzylic) | Ethyl 3-bromo-2-methylbenzoate | Radical bromination (e.g., with NBS) |
| Esterification | 3-Bromo-2-methylbenzoic acid | Fischer esterification with ethanol (B145695) |
Theoretical Rationalization of Observed Reaction Mechanisms
Theoretical calculations can provide a deep understanding of why certain reaction mechanisms are favored over others. For this compound, a key aspect to rationalize is the chemoselectivity of nucleophilic attack.
A nucleophile will preferentially attack the benzylic carbon over the aromatic carbon or the carbonyl carbon of the ester. Theoretical modeling can rationalize this by:
Comparing Activation Barriers: Calculating the activation energies for the SN2 reaction at the benzylic position, nucleophilic aromatic substitution, and nucleophilic acyl substitution. The SN2 reaction at the benzylic position is expected to have a significantly lower activation barrier.
Analyzing Transition State Stability: The transition state for the SN2 reaction at the benzylic carbon is stabilized by the adjacent phenyl ring.
Mapping Reaction Pathways: Computational studies can map out the entire potential energy surface for competing reaction pathways, confirming the most kinetically and thermodynamically favorable route.
Studies on the mechanism of bromination reactions, for instance, use computational methods to determine whether a reaction proceeds through an ionic or radical intermediate, based on the calculated energies of these species and the corresponding transition states. researchgate.net This type of analysis provides a robust theoretical foundation for the observed experimental outcomes.
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for Ethyl 3-bromo-2-(bromomethyl)benzoate, and what intermediates are critical? The synthesis typically involves bromination of a benzoic acid derivative. A common approach starts with ethyl 2-methylbenzoate, where bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical initiation. Subsequent bromination of the methyl group at position 2 employs a reagent like PBr₃ or HBr/H₂O₂. Key intermediates include ethyl 3-bromo-2-methylbenzoate and ethyl 2-(hydroxymethyl)-3-bromobenzoate, the latter undergoing bromination to yield the final product .
Advanced: How can researchers minimize di-brominated by-products during synthesis? Optimization involves controlling reaction stoichiometry and temperature. For example, using substoichiometric amounts of NBS (1.1 eq) at 0–5°C reduces over-bromination. Monitoring via thin-layer chromatography (TLC) or in-situ FTIR helps track intermediate formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from di-brominated impurities .
Structural Characterization
Basic: Which spectroscopic techniques confirm the structure of this compound?
- ¹H NMR : Signals at δ 4.3–4.5 ppm (quartet, ester -OCH₂CH₃), δ 4.8–5.0 ppm (singlet, -CH₂Br), and aromatic protons (δ 7.2–8.1 ppm) confirm substituent positions.
- ¹³C NMR : Peaks at ~165 ppm (ester carbonyl), 30–35 ppm (-CH₂Br), and 60–65 ppm (ester -OCH₂CH₃) validate the structure .
Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound? X-ray analysis reveals the dihedral angle between the bromomethyl group and the aromatic ring, which impacts reactivity. Discrepancies between NMR-derived coupling constants and crystallography data (e.g., axial vs. equatorial bromomethyl orientation) are resolved by comparing experimental data with DFT-computed models .
Reactivity and Applications
Basic: How is this compound used as a synthetic intermediate? The bromine and bromomethyl groups act as electrophilic sites for nucleophilic substitution (e.g., Suzuki couplings, aminations) to build complex molecules. For example, coupling with arylboronic acids forms biaryl structures used in drug discovery .
Advanced: What strategies enhance its selectivity in forming covalent enzyme inhibitors? The bromomethyl group reacts with cysteine thiols in enzymes. To improve selectivity, researchers introduce steric hindrance via bulky ester groups (e.g., tert-butyl instead of ethyl) or use pro-drug strategies where the ester hydrolyzes in vivo to release the active inhibitor .
Data Contradictions and Resolution
Advanced: How to address conflicting reports on this compound’s biological activity? Contradictions often arise from impurities or substituent positioning. For example, residual Pd from coupling reactions may falsely indicate cytotoxicity. Mitigation includes:
Purity Analysis : HPLC-MS to confirm >95% purity.
Structure-Activity Relationship (SAR) Studies : Synthesizing analogs (e.g., 3-chloro or 2-iodomethyl derivatives) to isolate electronic vs. steric effects .
Comparative Reactivity Table
| Compound | Substituents | Reactivity Profile |
|---|---|---|
| This compound | 3-Br, 2-(BrCH₂) | High electrophilicity; forms covalent adducts |
| Ethyl 3-bromo-4-methoxybenzoate | 3-Br, 4-OCH₃ | Reduced reactivity due to electron donation |
| Ethyl 2-bromo-5-(trifluoromethyl)benzoate | 2-Br, 5-CF₃ | Enhanced lipophilicity; stabilizes transition states |
This table highlights how substituent electronic effects dictate reactivity .
Methodological Guidelines
- Synthetic Protocol : Detailed steps for bromination and purification .
- Biological Assays : Use LC-MS to monitor covalent binding to target proteins .
- Data Validation : Cross-reference NMR, X-ray, and computational models to resolve structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
